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Introduction
5-Aminopyridine-3-sulfonamide is a heterocyclic compound incorporating both a pyridine ring

and a sulfonamide functional group. As a member of the aminopyridine and sulfonamide

classes, it holds significant interest for researchers in medicinal chemistry and drug

development. Sulfonamides are a well-established class of compounds with a broad range of

biological activities, including antimicrobial and carbonic anhydrase inhibitory effects[1][2]. The

aminopyridine scaffold is also a key feature in various pharmacologically active molecules[3].

Understanding the fundamental physicochemical characteristics of 5-Aminopyridine-3-
sulfonamide is a critical prerequisite for its application in synthesis, biological screening, and

formulation development. This guide provides a comprehensive overview of its chemical

identity, structural features, physicochemical properties, and the analytical methodologies

required for its characterization, offering field-proven insights for scientific professionals.

Chemical Identity and Structure
The unique arrangement of functional groups in 5-Aminopyridine-3-sulfonamide dictates its

chemical behavior and potential for molecular interactions.
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IUPAC Name: 5-aminopyridine-3-sulfonamide[4]

CAS Number: 62009-21-6[4]

Molecular Formula: C₅H₇N₃O₂S[4]

Synonyms: 5-Amino-3-pyridinesulfonamide, 5-azanylpyridine-3-sulfonamide[4]

Caption: 2D structure of 5-Aminopyridine-3-sulfonamide.

Physicochemical Properties
The physicochemical properties of a compound are paramount as they influence its solubility,

absorption, distribution, metabolism, and excretion (ADME) profile. The data presented below

are computationally predicted and provide a strong foundation for experimental design.

Property Value Source

Molecular Weight 173.20 g/mol [4]

XLogP3 -1.3 [4]

Hydrogen Bond Donors 2 [4]

Hydrogen Bond Acceptors 5 [4]

Rotatable Bond Count 1 [4]

Exact Mass 173.02589765 Da [4]

Topological Polar Surface Area 107 Å² [4]

Heavy Atom Count 11 [4]

Complexity 220 [4]

The negative XLogP3 value suggests that 5-Aminopyridine-3-sulfonamide is a hydrophilic

compound, which is consistent with its high polar surface area and multiple hydrogen bond

donors and acceptors. This indicates a higher affinity for aqueous environments over lipid

phases, a key consideration for bioavailability and formulation.
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Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of the

compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show

characteristic absorption bands for its functional groups. The primary aromatic amine (-NH₂)

should exhibit two N-H stretching bands in the range of 3300-3500 cm⁻¹. The sulfonamide

group (-SO₂NH₂) will display characteristic asymmetric and symmetric SO₂ stretching

vibrations around 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹, respectively[5]. The N-H stretching

of the sulfonamide will appear in the 3144-3349 cm⁻¹ region[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The aromatic protons on the pyridine ring are expected to appear in the

downfield region, typically between 6.5 and 8.5 ppm[5]. The protons of the primary amine

group (-NH₂) would likely produce a broad singlet, and the protons of the sulfonamide

group (-SO₂NH₂) would also appear as a singlet, with its chemical shift being solvent-

dependent[5].

¹³C NMR: The spectrum will show five distinct signals for the carbon atoms of the pyridine

ring. The chemical shifts will be influenced by the electron-withdrawing sulfonamide group

and the electron-donating amino group.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. In

electrospray ionization (ESI) positive mode, the compound is expected to show a prominent

protonated molecular ion peak [M+H]⁺ at m/z corresponding to its molecular weight plus the

mass of a proton.

Experimental Protocols for Characterization
To ensure the identity, purity, and quality of 5-Aminopyridine-3-sulfonamide, validated

analytical methods are crucial. The following protocols serve as a robust starting point for

laboratory analysis.
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Purity Determination by High-Performance Liquid
Chromatography (HPLC)
This method is designed to separate the main compound from potential impurities and

degradation products, allowing for accurate purity assessment.

Causality: A reversed-phase C18 column is chosen as it is a versatile stationary phase suitable

for separating moderately polar compounds like sulfonamides. A gradient elution is employed

to ensure the efficient elution of both early-retained polar impurities and potentially later-eluting

non-polar impurities. Acetonitrile is a common organic modifier that provides good peak shape,

and phosphoric acid is used to control the pH of the mobile phase, which is critical for the

consistent ionization state and retention of the analyte. UV detection at a wavelength where the

pyridine ring exhibits strong absorbance ensures high sensitivity.

Experimental Protocol:

Instrumentation: HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector,

autosampler, and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

Acetonitrile (HPLC grade)

Water (HPLC grade)

Phosphoric acid (ACS grade)

Mobile Phase Preparation:

Mobile Phase A: 0.1% Phosphoric acid in Water.

Mobile Phase B: Acetonitrile.

Chromatographic Conditions:

Flow Rate: 1.0 mL/min

Injection Volume: 10 µL
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Column Temperature: 30 °C

Detection Wavelength: 254 nm

Gradient Program:

0-5 min: 5% B

5-20 min: 5% to 95% B

20-25 min: 95% B

25-26 min: 95% to 5% B

26-30 min: 5% B

Sample Preparation:

Accurately weigh approximately 10 mg of 5-Aminopyridine-3-sulfonamide.

Dissolve in a 1:1 mixture of Mobile Phase A and B to make a stock solution of 1 mg/mL.

Further dilute to a working concentration of 0.1 mg/mL using the same diluent.

Filter the solution through a 0.45 µm syringe filter prior to injection.

Caption: Workflow for HPLC purity analysis.

Structural Elucidation by NMR Spectroscopy
NMR is the most powerful technique for unambiguous structure confirmation.

Causality: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent. Unlike

deuterium oxide (D₂O), DMSO-d₆ does not readily exchange with the protons on the amine and

sulfonamide nitrogens, allowing these labile protons to be observed in the ¹H NMR spectrum,

which is crucial for complete structural characterization.

Experimental Protocol:
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Instrumentation: NMR spectrometer (400 MHz or higher) with a 5 mm probe.

Reagents:

Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

5-Aminopyridine-3-sulfonamide sample

Sample Preparation:

Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in a standard 5 mm

NMR tube.

Cap the tube and vortex gently until the sample is fully dissolved.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typically, 16-64 scans are sufficient.

Reference the spectrum to the residual DMSO peak at ~2.50 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural

abundance of ¹³C.

Reference the spectrum to the DMSO-d₆ solvent peak at ~39.52 ppm.

Molecular Weight Verification by LC-MS
This protocol confirms the molecular weight of the compound.

Causality: Electrospray ionization in positive mode (ESI+) is chosen because the basic nitrogen

atoms on the pyridine ring and the primary amine are readily protonated, leading to a strong
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signal for the [M+H]⁺ ion. A simple mobile phase with formic acid is used to facilitate this

protonation.

Experimental Protocol:

Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., a single

quadrupole or time-of-flight analyzer) with an ESI source.

Reagents:

Acetonitrile (LC-MS grade)

Water (LC-MS grade)

Formic acid (LC-MS grade)

LC Conditions (for sample introduction):

Column: A short C18 column (e.g., 2.1 x 50 mm).

Mobile Phase: 50:50 Water:Acetonitrile with 0.1% Formic Acid.

Flow Rate: 0.2 mL/min.

MS Conditions:

Ionization Mode: ESI Positive (ESI+).

Scan Range: m/z 50-500.

Capillary Voltage: ~3-4 kV.

Sample Preparation:

Prepare a dilute solution of the compound (e.g., 10 µg/mL) in the mobile phase.

Directly infuse or inject the sample into the LC-MS system.

Data Analysis:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Examine the resulting mass spectrum for the [M+H]⁺ ion at an m/z value corresponding to

174.03.

Stability and Storage
Proper storage is essential to maintain the integrity of the compound.

Chemical Stability: While specific stability data for 5-Aminopyridine-3-sulfonamide is not

readily available, related aminopyridine compounds have demonstrated good chemical

stability under typical storage conditions[6]. However, like many primary aromatic amines,

long-term exposure to light and air could potentially lead to oxidative degradation and color

change.

Recommended Storage: To ensure long-term stability, the compound should be stored in a

well-sealed container, protected from light, in a cool, dry place. For long-term storage,

refrigeration (2-8 °C) or storage in an inert atmosphere (e.g., under argon or nitrogen) is

recommended. General stability testing guidelines suggest evaluating attributes susceptible

to change, such as physical appearance, purity, and degradation products over time[7].

Safety and Handling
Adherence to safety protocols is mandatory when handling any chemical substance.

GHS Hazard Statements: According to depositor-supplied information, 5-Aminopyridine-3-
sulfonamide is associated with the following hazards[4]:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H318: Causes serious eye damage.

H335: May cause respiratory irritation.

Handling Precautions:

Work in a well-ventilated area or a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses with side

shields, a lab coat, and chemical-resistant gloves.

Avoid inhalation of dust and direct contact with skin and eyes.

Wash hands thoroughly after handling.

Conclusion
5-Aminopyridine-3-sulfonamide is a hydrophilic molecule with well-defined structural features

that can be thoroughly characterized using standard analytical techniques. Its physicochemical

properties, particularly its polarity and hydrogen bonding capacity, are crucial determinants of

its behavior in biological and chemical systems. The protocols and data presented in this guide

provide the necessary foundation for researchers and drug development professionals to

confidently utilize, analyze, and further investigate this compound in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [physicochemical characteristics of 5-Aminopyridine-3-
sulfonamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1337962#physicochemical-characteristics-of-5-
aminopyridine-3-sulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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